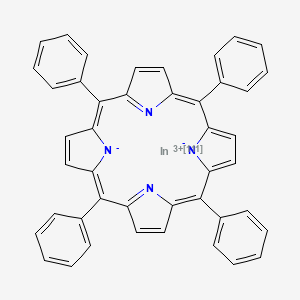

Indium tetraphenylporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72451-33-3 |

|---|---|

Molecular Formula |

C44H28InN4+ |

Molecular Weight |

723.6 g/mol |

IUPAC Name |

indium-111(3+);5,10,15,20-tetraphenylporphyrin-22,23-diide |

InChI |

InChI=1S/C44H28N4.In/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3/i;1-4 |

InChI Key |

ULPWECOCEMCXEH-JWFOFJTQSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[In+3] |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[111In+3] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[In+3] |

Synonyms |

(111)In tetraphenylporphyrin indium tetraphenylporphyrin |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Indium Tetraphenylporphyrin Derivatives

Strategies for the Preparation of Indium(III) Halogenated Tetraphenylporphyrin (B126558) Precursors

The most common entry point to indium porphyrin chemistry is the synthesis of an Indium(III) halogenated tetraphenylporphyrin, typically Chloro(5,10,15,20-tetraphenylporphinato)indium(III) (TPPIn-Cl). This complex serves as a versatile precursor for further functionalization.

The primary strategy for preparing TPPIn-Cl involves the direct metalation of the free base porphyrin, 5,10,15,20-tetraphenylporphyrin (H₂TPP). A widely used approach is the "acetate method". uoc.gr In this procedure, the H₂TPP is reacted with an excess of an indium(III) salt, most commonly indium(III) chloride (InCl₃), in a high-boiling point solvent. uoc.grnih.gov Glacial acetic acid is a frequently employed solvent for this reaction. uoc.grnih.govmdpi.comrsc.org To facilitate the reaction, a base, such as sodium acetate (B1210297), is added to the mixture. nih.govmdpi.comrsc.org The reaction is typically carried out under reflux for several hours to ensure complete metalation. uoc.grnih.govrsc.org The insertion of the In(III) ion into the porphyrin core can have slow reaction kinetics, sometimes necessitating a large excess of the metal salt to drive the reaction to completion. unl.edu

Variations in the solvent have been reported. For instance, due to the low solubility of certain porphyrin precursors like β-octachloro-tetraphenylporphyrin ((β-Cl₈TPP)H₂), tetrahydrofuran (B95107) (THF) has been used as the reaction solvent instead of acetic acid. uoc.gr

The synthesis of indium complexes with peripherally halogenated tetraphenylporphyrins follows a similar metalation strategy. Free-base porphyrins with chlorine or bromine atoms at the β-pyrrolic positions are metalated with InCl₃ to yield the corresponding halogenated derivatives, such as (β-Br₄TPP)InCl and (β-Cl₈TPP)InCl. uoc.gr These precursors are valuable for studying the electronic effects of peripheral substituents on the porphyrin macrocycle.

| Precursor | Porphyrin Starting Material | Indium Source | Solvent | Conditions | Yield | Reference(s) |

| TPPIn-Cl | H₂TPP | InCl₃ | Acetic Acid | Reflux with Sodium Acetate, 16h | 30% | nih.gov |

| InClTPyP | H₂TPyP | InCl₃ | Not specified | Not specified | Good | researchgate.netcarta-evidence.org |

| InTMPIP | H₂TMPIP | InCl₃ | Acetic Acid | Reflux with Sodium Acetate, 3.5h | 95% | mdpi.com |

| (TpFPP)InCl | (TpFPP)H₂ | InCl₃ | Acetic Acid | Reflux with Sodium Acetate, 24h | 85% | uoc.gr |

| (β-Cl₈TPP)InCl | (β-Cl₈TPP)H₂ | InCl₃ | THF | Reflux with Sodium Acetate | 70% | uoc.gr |

| Phenothiazinyl TPPIn-Cl | Phenothiazinyl-TPP | InCl₃ | Acetic Acid | Reflux with Sodium Acetate, 8h | 34-43% | rsc.org |

Note: TPyP = tetra(pyren-1-yl)porphyrin; TMPIP = 2-[4-(diethoxyphosphoryl)phenyl]-1H-imidazo[4,5-b]-5,10,15,20-tetramesitylporphyrin; TpFPP = tetra(pentafluorophenyl)porphyrin.

Ligand Exchange Reactions and Axial Ligand Functionalization in Indium Tetraphenylporphyrin Systems

A key feature of indium(III) porphyrins is the ability to readily exchange the axial halide ligand for a wide variety of other functional groups. nih.gov This allows for the covalent attachment of different chemical moieties to the porphyrin core, creating elaborate molecular architectures. The precursor, TPPIn-Cl, is the typical starting material for these reactions. nih.govresearchgate.net

Ligand exchange is commonly achieved by reacting TPPIn-Cl with a deprotonated form of the incoming ligand. For example, to synthesize phenolate (B1203915) complexes (TPPIn-OAr), TPPIn-Cl is refluxed with the desired phenol (B47542) in the presence of a base. nih.gov In one method, the reaction mixture is subsequently treated with a boiling aqueous sodium hydroxide (B78521) (NaOH) solution. nih.gov An alternative approach involves the use of a strong, non-aqueous base like sodium hydride (NaH) to deprotonate the incoming ligand, such as a hydroxy-functionalized boron-dipyrromethene (BODIPY), before its reaction with TPPIn-Cl. researchgate.net

This methodology has been successfully applied to attach various substituted phenols and carboxylic acids to the indium center. nih.govresearchgate.net Infrared (IR) spectroscopy is a useful tool to confirm the success of the ligand exchange; the disappearance of the O-H stretching frequency from the free ligand and the appearance of a new band corresponding to the In-O stretching frequency in the product spectrum are indicative of coordination. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also confirms the attachment, showing characteristic shifts in the signals of the porphyrin and the newly introduced axial ligand protons. nih.govresearchgate.net These reactions result in stable, five-coordinate indium(III) porphyrin complexes with a square-pyramidal geometry, where the indium atom is displaced out of the porphyrin plane toward the axial ligand. nih.govnih.gov

| Starting Complex | Incoming Ligand | Reagents/Conditions | Product Type | Reference(s) |

| TPPIn-Cl | Various Phenols | Methanol (B129727), Reflux, then 2N NaOH | Phenolate Complex (TPPIn-OAr) | nih.gov |

| TPPIn-Cl | Hydroxy-BODIPY | NaH | Axially-linked Porphyrin-BODIPY Dyad | researchgate.net |

| TPPIn-Cl | Carboxy-BODIPY | NaH | Axially-linked Porphyrin-BODIPY Dyad | researchgate.net |

| InTMPIP-Cl | Silylating Agent | Dicyclohexylmethylamine | Bromo-ligated complex (InTMPIP-Br) | mdpi.com |

Green Chemistry Approaches in Indium Porphyrin Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being applied to the synthesis of porphyrins and their metal complexes. These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

For the synthesis of the porphyrin free base itself, a green methodology has been developed that involves the condensation of pyrrole (B145914) and an aldehyde in a water-methanol (H₂O-MeOH) solvent mixture using hydrochloric acid (HCl) as a catalyst. acs.orgacs.org The subsequent oxidation step is carried out in dimethylformamide (DMF), which can be followed by a simple crystallization to yield the pure porphyrin, in some cases avoiding the need for column chromatography. acs.orgacs.org

In the context of reactions involving indium porphyrins, "green" solvent systems are being explored for applications like photocatalysis. For example, efficient photooxidation of sulfides to sulfoxides has been achieved using an indium imidazoporphyrin complex in acetonitrile/water or methanol/chloroform solvent mixtures. mdpi.comnih.gov

Microwave-assisted synthesis represents another green approach, significantly reducing reaction times. bohrium.com While demonstrated for the synthesis of an indium-based metal-organic framework (MOF), this technique holds promise for accelerating the metalation of porphyrins as well. bohrium.com Furthermore, solventless mechanochemical methods, which involve ball milling solid reagents together, have been successfully used for the metalation of tetraphenylporphyrin with other metals like zinc and copper, presenting a viable and environmentally friendly alternative to traditional solvent-based reflux methods. rsc.org

Purification and Isolation Techniques for High-Purity this compound Complexes

The purification and isolation of this compound complexes are crucial steps to obtain materials with the high purity required for spectroscopic studies and applications. Column chromatography is the most widely reported and effective method for this purpose. nih.govcarta-evidence.orgworldscientific.com

Following the synthesis, the crude reaction mixture is typically worked up by removing the solvent under reduced pressure. The solid residue is then redissolved, often in dichloromethane (B109758) (CH₂Cl₂), and washed with an aqueous solution, such as sodium bicarbonate (NaHCO₃), to neutralize any remaining acid from the reaction. uoc.gr The organic phase is then dried and subjected to chromatographic separation. uoc.gr

Both silica (B1680970) gel (SiO₂) and aluminum oxide (Al₂O₃) are used as the stationary phase for column chromatography. uoc.grnih.govmdpi.com The choice of eluent (the mobile phase) is critical for separating the desired metalloporphyrin from unreacted free base porphyrin and other impurities. A gradient of solvents with increasing polarity is often used. For instance, the less polar free base porphyrin can be eluted first with a nonpolar or weakly polar solvent mixture, such as dichloromethane/hexane. uoc.gr Subsequently, the more polar indium porphyrin complex is eluted by increasing the polarity of the solvent system, for example, by using a higher proportion of dichloromethane or by adding methanol (CH₂Cl₂/MeOH). uoc.grmdpi.com

After chromatography, recrystallization is often performed to achieve the highest purity. nih.gov This involves dissolving the compound in a minimal amount of a good solvent and then adding a poor solvent to induce the formation of crystals, which are then collected by filtration. A common solvent system for recrystallization is a mixture of dichloromethane and hexane. nih.gov

Advanced Spectroscopic Probes of Electronic and Molecular Architecture of Indium Tetraphenylporphyrin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ligand-Metal Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of indium tetraphenylporphyrin (B126558) and probing the interactions between the indium metal center and the porphyrin ligand. The insertion of the In(III) ion into the free-base tetraphenylporphyrin (H₂TPP) macrocycle induces significant and telling changes in the NMR spectrum.

A primary indicator of successful metallation is the disappearance of the signal corresponding to the N–H protons of the free-base porphyrin, which typically appears at a highly shielded (upfield) position around -2.9 ppm. ulisboa.ptnih.gov In the spectra of indium porphyrins, this signal is absent, confirming the replacement of the inner protons with the indium ion. nih.gov

The presence of the In(III) metal also shifts the resonances of the porphyrin's β-pyrrole protons and the phenyl protons. nih.gov The axial coordination of ligands, such as a chloride or phenoxide group, to the indium center further induces slight shifts in the ¹H NMR signals of the porphyrin macrocycle. researchgate.netsci-hub.se

¹³C NMR spectroscopy provides complementary information. The spectrum of H₂TPP shows six distinct signals for the porphyrin core and aryl groups. nih.gov Upon metallation to form chloroindium(III) tetraphenylporphyrin (TPPIn-Cl), seven signals are observed, with notable shifts for the α-carbons and meso-carbons, reflecting the altered electronic environment upon coordination with indium. nih.gov For example, the α-carbon signal, which is very broad in H₂TPP, sharpens and shifts significantly in the indium complex. nih.gov The specific chemical shifts are sensitive to the nature of the axial ligand attached to the indium ion. nih.gov

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for H₂TPP and TPPIn-Cl This table presents a comparison of the carbon-13 NMR chemical shifts for free-base tetraphenylporphyrin and its chloroindium(III) complex, illustrating the electronic changes upon metallation.

| Carbon Atom | H₂TPP (ppm) | TPPIn-Cl (ppm) |

| Cmeso | 120.5 | 121.75 |

| C3,5 (phenyl) | 127.1 | 127.75 |

| C4 (phenyl) | 128.1 | 127.99 |

| Cβ (pyrrole) | 131.5 | 132.76 |

| C2,6 (phenyl) | 135.0 | 135.09 |

| C1 (phenyl) | 142.6 | 141.96 |

| Cα (pyrrole) | ~145 (broad) | 149.46 |

| Data sourced from reference nih.gov. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Q-Band Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for characterizing the electronic structure of porphyrins. The spectra are dominated by π-π* transitions within the aromatic 18π-electron system. ulisboa.pt A hallmark of the porphyrin macrocycle is an intense absorption band in the near-UV region, known as the Soret band (or B band), and a series of weaker absorptions in the visible region, called Q-bands. mdpi.comrsc.org

For free-base tetraphenylporphyrin (H₂TPP), the spectrum typically exhibits a Soret band around 414-420 nm and, due to its D₂h symmetry, four distinct Q-bands between 500 nm and 720 nm. researchgate.netnih.govresearchgate.net Upon insertion of the indium(III) ion to form In(TPP)Cl, the symmetry of the molecule increases to D₄h. This change in symmetry simplifies the Q-band region, which collapses into two bands (often labeled α and β). nih.govrsc.orgresearchgate.net This spectral change from four Q-bands to two is a classic indicator of metalloporphyrin formation. rsc.orgresearchgate.net

Metallation with indium also typically causes a red-shift (bathochromic shift) in both the Soret and Q-bands. nih.govmdpi.com The positions of these bands are sensitive to the axial ligand attached to the indium, with different ligands causing slight variations in the absorption maxima. nih.gov Furthermore, the solvent environment can influence the band positions, though for axially ligated In(III) porphyrins, this effect is often marginal. nih.govresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Tetraphenylporphyrin Derivatives This table shows typical absorption maxima for the Soret and Q-bands of free-base TPP and its indium complex, highlighting the characteristic spectral shifts upon metallation.

| Compound | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| H₂TPP | Dichloromethane (B109758) | ~419 | ~515, 547, 591, 648 |

| In(TPP) derivative | Dichloromethane | ~425 | ~560, 601 |

| Data sourced from references rsc.orgresearchgate.net. |

Photoluminescence and Time-Resolved Emission Spectroscopy for Excited State Dynamics

Photoluminescence spectroscopy provides critical information on the de-excitation pathways of the photoexcited porphyrin. Upon excitation, In(TPP) complexes exhibit fluorescence emission, typically from the lowest singlet excited state (S₁). The emission spectrum often mirrors the Q-band absorption profile. mdpi.com

A key feature of indium porphyrins is the influence of the central indium atom on the excited state dynamics. As a heavy atom, indium enhances spin-orbit coupling. researchgate.netmdpi.com This "heavy atom effect" significantly promotes intersystem crossing—the non-radiative transition from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁). Consequently, the fluorescence quantum yield (Φf) of indium porphyrins is substantially lower (quenched) compared to the free-base H₂TPP. researchgate.netmdpi.com For instance, the insertion of indium into a porphyrin core can decrease the Φf value from around 0.1 to less than 0.01. mdpi.comnih.gov

Time-resolved emission spectroscopy reveals that this increased rate of intersystem crossing leads to a much shorter singlet excited-state lifetime for indium porphyrins compared to their free-base or lighter metal counterparts. researchgate.netnih.gov While the emission bands of axially ligated In(III) porphyrins are often blue-shifted relative to the free-base porphyrin, the dominant effect remains the fluorescence quenching due to enhanced spin-orbit coupling. nih.govresearchgate.net This efficient population of the triplet state makes indium porphyrins effective photosensitizers for applications like singlet oxygen generation. worldscientific.com

Table 3: Comparative Photophysical Properties This table compares the fluorescence quantum yield of a free-base porphyrin with its In(III) complex, demonstrating the heavy atom effect.

| Compound | Fluorescence Quantum Yield (Φf) | Key Observation |

| H₂TMPIP (porphyrin) | 0.101 | Higher fluorescence efficiency |

| InTMPIP (indium porphyrin) | 0.015 | Significant quenching due to heavy atom effect |

| Data sourced from reference mdpi.com. Note: H₂TMPIP is a derivative of H₂TPP. |

Resonance Raman and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques like FTIR and Resonance Raman are used to identify the structural features and bonding within In(TPP) complexes.

FTIR spectroscopy is particularly effective for confirming metallation. The spectrum of the free-base porphyrin (H₂TPP) shows characteristic bands for the N–H stretching (around 3314 cm⁻¹) and N–H bending (around 966 cm⁻¹) vibrations of the porphyrin core. nih.gov Upon the insertion of indium, these bands disappear from the spectrum, providing clear evidence that the N–H protons have been replaced by the metal ion. nih.gov Concurrently, a new band appears in the far-infrared region (around 520 cm⁻¹) which is assigned to the In–N stretching vibration, directly confirming the coordination of indium to the four nitrogen atoms of the porphyrin ring. nih.gov Other bands, such as the aromatic C–H stretches, remain in the 2800–3100 cm⁻¹ range. nih.gov When an axial ligand like a phenolate (B1203915) is coordinated, the disappearance of the phenolic O-H stretch and the appearance of a new In-O stretching frequency (near 650 cm⁻¹) can also be observed. nih.gov

Resonance Raman spectroscopy, which uses an excitation wavelength that coincides with an electronic absorption band (like the Soret or Q-bands), can selectively enhance vibrations coupled to that electronic transition. This technique is highly sensitive to the geometry and electronic structure of the porphyrin macrocycle, providing detailed information on the skeletal modes that are affected by the central indium ion and its axial ligands.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Indium Electronic Configuration

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic structure and local coordination environment of the indium atom in porphyrin complexes. nih.govresearchgate.net

XAS measures the absorption of X-rays as a function of energy. The absorption edge (e.g., the indium K-edge or L-edge) provides information on the oxidation state of the indium ion. ims.ac.jp The region near the edge, known as X-ray Absorption Near Edge Structure (XANES), is sensitive to the coordination geometry and electronic configuration. The region at higher energies, Extended X-ray Absorption Fine Structure (EXAFS), contains information about the type, number, and distance of neighboring atoms. XAS has been used to characterize the structure of bimetallic porphyrin derivatives containing an Indium-Rhodium bond, where it was crucial for determining the metal-metal distance. uoc.grnih.gov

XES is a complementary technique that probes the occupied electronic states. It involves the excitation of a core electron followed by the emission of an X-ray photon as the resulting core hole is filled. The energy of the emitted photon reveals the energy difference between electronic levels, providing a map of the occupied density of states. For an indium porphyrin, XES can offer insights into the nature of the metal-ligand bonding by probing the molecular orbitals with indium character. Together, XAS and XES provide a comprehensive picture of the indium atom's electronic state and local environment, which is often inaccessible by other techniques. nih.govims.ac.jp

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Indium Porphyrin Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). wikipedia.orglibretexts.org Standard indium tetraphenylporphyrin complexes feature indium in its +3 oxidation state (In(III)), which has a closed-shell d¹⁰ electronic configuration. The porphyrin ligand itself is a diamagnetic, closed-shell system. Therefore, a typical In(III)(TPP) complex is diamagnetic and thus "EPR-silent," meaning it does not produce an EPR signal. ethz.ch

However, EPR spectroscopy becomes a vital tool for characterizing paramagnetic forms of indium porphyrins. Such species can be generated through redox reactions. For example, if an In(III)(TPP) complex is chemically or electrochemically reduced by one electron, it can form an In(II)(TPP) species or a porphyrin radical anion [In(III)(TPP)]⁻•. Similarly, one-electron oxidation could yield an In(III) porphyrin π-radical cation [In(III)(TPP)]⁺•. These species, possessing an unpaired electron, would be EPR-active.

The resulting EPR spectrum would provide information about the location of the unpaired electron. The g-factor and hyperfine couplings to atomic nuclei (like ¹⁴N and ¹H from the porphyrin, or the indium isotopes ¹¹⁵In and ¹¹³In) would help determine if the spin density is primarily located on the indium metal center or delocalized over the porphyrin π-system. nih.govacs.org For instance, EPR studies on related indium-porphyrin-based heterostructures have detected signals near g = 2.003, which were attributed to paramagnetic centers arising from oxygen vacancies at indium sites, demonstrating the technique's sensitivity to such defects. researchgate.net

Electrochemical Characterization (Cyclic Voltammetry, Spectroelectrochemistry) of Redox Behavior

The redox behavior of this compound is investigated using electrochemical techniques, primarily cyclic voltammetry (CV), often coupled with spectroscopy (spectroelectrochemistry). These methods provide information about the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of the species formed upon oxidation and reduction.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For In(TPP) complexes, the voltammogram typically shows reversible or quasi-reversible waves corresponding to one-electron oxidation and reduction processes. acs.org Generally, the first two oxidations occur at the porphyrin π-system, generating a π-radical cation and then a dication. rsc.org Similarly, the first two reductions also typically involve the porphyrin ligand, forming a π-radical anion and then a dianion. The potential at which these redox events occur is a direct measure of the ease of removing or adding electrons to the molecule.

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry, allowing the absorption spectrum of the electrochemically generated species (e.g., the radical cation or anion) to be recorded in situ. diva-portal.org This allows for unambiguous identification of the species formed at each potential. For example, upon one-electron oxidation of an indium porphyrin, the characteristic Soret and Q-bands of the neutral species disappear and are replaced by a new set of absorption bands characteristic of the porphyrin π-radical cation. rsc.org These studies are crucial for understanding the electronic properties of In(TPP) and its suitability for applications involving electron transfer, such as photocatalysis or photovoltaics. diva-portal.orgrsc.org

Computational and Theoretical Investigations into Indium Tetraphenylporphyrin Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Orbitals

Density Functional Theory (DFT) has become a principal method for investigating the electronic and molecular structures of metalloporphyrins. mdpi.comucl.ac.uk It offers a balance between computational cost and accuracy, making it suitable for large systems like indium tetraphenylporphyrin (B126558).

Ground State Geometries: DFT calculations are employed to optimize the ground-state geometry of indium tetraphenylporphyrin complexes. For related indium(III) porphyrin systems, such as chloro(tetrabenzoporphyrinato)indium(III) (InClTBP), calculations have shown that the indium atom does not lie within the porphyrin plane. mdpi.comnih.gov Instead, it is displaced, leading to a non-planar, or "domed," conformation with C4v symmetry. mdpi.comnih.gov This is a common feature for indium porphyrins due to the size of the In(III) ion and its coordination with an axial ligand. The optimized molecular structures reveal key bond lengths and angles that define the coordination environment of the central indium atom. mdpi.com

Electronic Orbitals and Bonding: Natural Bond Orbital (NBO) analysis, performed as part of DFT calculations, provides insight into the nature of the chemical bonds. In chloro(tetrabenzoporphyrinato)indium(III), the Indium-Nitrogen (In-N) bonds exhibit a significant covalent character, which is a point of distinction from complexes with divalent metals like Zn(II) or Cd(II) where the bonding is more ionic. mdpi.comnih.gov

The electronic structure of porphyrins is often described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). pdx.edu DFT calculations allow for the precise determination of the energies and compositions of these frontier orbitals. For indium porphyrins, the HOMO and HOMO-1 are typically π-orbitals localized on the porphyrin macrocycle, while the LUMO and LUMO+1 are also π*-orbitals of the porphyrin ring. mdpi.com The nature of the central metal and axial ligands can modulate the energies of these orbitals, thereby influencing the electronic properties of the complex. mdpi.com

| Parameter | Calculated Value | Symmetry |

|---|---|---|

| In-N bond length | ~2.2 Å | C4v |

| In-Cl bond length | ~2.4 Å | |

| Out-of-plane displacement of In | ~0.7 Å |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronic excited states. chemrxiv.org It is widely used to predict and interpret the UV-visible absorption spectra of porphyrin complexes with considerable accuracy. rsc.orgresearchgate.netrsc.org

Excited States and Spectral Prediction: The characteristic absorption spectrum of a metalloporphyrin consists of an intense Soret band (or B-band) near 400 nm and weaker Q-bands in the 500-700 nm region. mdpi.com These arise from π-π* transitions within the porphyrin macrocycle. rsc.org TD-DFT calculations can model these electronic transitions, predicting their energies (wavelengths) and oscillator strengths (intensities). researchgate.netcore.ac.uk

For indium porphyrins, TD-DFT calculations confirm that the Soret and Q bands are dominated by transitions between the Gouterman orbitals (HOMO-1, HOMO, LUMO, LUMO+1). mdpi.com Studies on related systems show that the nature of the central metal has a relatively weak influence on the position of the Q-band, as the frontier molecular orbitals involved are primarily ligand-based. mdpi.comnih.gov However, the choice of the DFT functional is critical for obtaining accurate predictions. rsc.org Hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP are commonly used, with the latter often providing a better description of charge-transfer states. rsc.orgmdpi.comresearchgate.net TD-DFT calculations have been successfully used to reproduce the experimental absorption spectra of various porphyrin systems. acs.org

| Band | Predicted Wavelength (nm) | Primary Orbital Transitions |

|---|---|---|

| Q-Band | ~550-600 nm | HOMO → LUMO, HOMO → LUMO+1 |

| Soret (B-Band) | ~420-440 nm | HOMO-1 → LUMO, HOMO → LUMO+1 (strong mixing) |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure determination but are computationally much more demanding than DFT.

While extensive ab initio studies specifically on this compound are not widely reported in the literature, these high-level calculations are the gold standard for benchmarking results from more approximate methods like DFT. For smaller fragments or model systems, ab initio calculations can be used to obtain highly accurate geometric parameters, interaction energies, and excited-state properties. For instance, methods like Complete Active Space Second-order Perturbation Theory (CASPT2) and Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) have been used to validate the results of DFT functionals for porphyrin systems, particularly for challenging charge-transfer states. researchgate.net The application of such methods to indium porphyrins could provide definitive insights into the electronic structure and resolve ambiguities that may arise from DFT calculations. aps.orgaps.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects on Indium Porphyrin Complexes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and interactions with the surrounding environment, such as a solvent. acs.org

Solvent Effects: The solvent can significantly influence the properties of porphyrin complexes. MD simulations, often combined with a quantum mechanics/molecular mechanics (QM/MM) approach, can model these effects. acs.org In a QM/MM simulation, the porphyrin complex (the QM region) is treated with a high level of theory, while the surrounding solvent molecules (the MM region) are treated with classical molecular mechanics. This allows for the study of how solvent polarity and specific solvent-solute interactions (like hydrogen bonding) affect the geometry and electronic properties of the indium porphyrin.

Experimental and computational studies on related porphyrins show that the solvent can alter absorption and emission spectra (solvatochromism). pdx.eduresearchgate.net For instance, studies on indium phthalocyanines, which are structurally analogous to porphyrins, revealed that the photostability of the complex is highly dependent on the solvent, with stability increasing in the order: dichloromethane (B109758) < dimethyl sulfoxide (B87167) < N,N-dimethylformamide < benzene. mdpi.com This is attributed to different solvation effects and potential chemical interactions between the complex and solvent molecules. mdpi.com MD simulations can help elucidate the specific molecular interactions responsible for such trends. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. ethz.chlibretexts.org The energies and spatial distributions of these orbitals are key to understanding a molecule's reactivity.

Reactivity and Electronic Transitions: For this compound, the HOMO and LUMO are typically π-type orbitals distributed across the porphyrin macrocycle. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. mdpi.com A smaller gap generally implies that the molecule is more easily excitable and potentially more reactive.

FMO analysis reveals how the central indium atom and the axial ligands influence reactivity. The indium(III) center can act as a Lewis acid, and its interaction with axial ligands can be understood in terms of orbital interactions. Furthermore, the electronic properties of the frontier orbitals dictate the nature of the molecule's absorption spectrum. rsc.org The lowest energy electronic transitions, which correspond to the Q-bands, are primarily HOMO → LUMO transitions. mdpi.com Modifications to the porphyrin ring or the axial ligands that alter the energies of the HOMO or LUMO will directly impact the absorption spectrum and the photochemical behavior of the complex. mdpi.com For example, introducing electron-withdrawing groups can lower the energy of the LUMO, leading to a red-shift in the absorption spectrum. researchgate.net

Coordination Chemistry and Supramolecular Assembly of Indium Tetraphenylporphyrin Complexes

Axial Ligand Coordination Preferences and Stability Constants of Indium Tetraphenylporphyrin (B126558) Adducts

The indium(III) center in tetraphenylporphyrin complexes typically forms stable five-coordinate species with a variety of axial ligands. The initial complex is often a halo-indium(III) porphyrin, such as Chloro(5,10,15,20-tetraphenylporphinato)indium(III) (TPPIn-Cl), which serves as a precursor for further reactions. nih.govacs.org The synthesis of these axially ligated derivatives is generally achieved by reacting TPPIn-Cl with the desired ligand, often in the presence of a base. nih.govresearchgate.net

Indium(III) porphyrins show a strong preference for ligands that bind through oxygen or nitrogen donor atoms. A range of phenolate (B1203915) derivatives have been successfully coordinated to the In(III) center, forming stable TPPIn-X complexes. nih.gov The coordination of these phenolic moieties causes slight shifts in the 1H NMR signals of the porphyrin macrocycle. researchgate.net Furthermore, new dyads have been synthesized where the indium tetraphenylporphyrin is axially substituted with boron dipyrrin (B1230570) (BODIPY) chromophores through an oxygen or carboxylate bridge. researchgate.net

Beyond oxygen-based ligands, indium(III) porphyrins can form stable complexes with nitrogenous bases. uh.edu A notable characteristic of these indium porphyrin complexes is their significant stability, particularly in acidic media, which is in contrast to other out-of-plane metalloporphyrin complexes that tend to demetallize under such conditions. researchgate.net Indium(III) porphyrins containing a stable indium-carbon σ-bond have also been synthesized and characterized, demonstrating the versatility of the indium center's coordination sphere. acs.org The reaction of azido(tetra-p-tolylporphyrinato)indium(III) can also lead to the formation of axial bridges of "NH" or "N" to other metal complexes. nih.gov

While extensive qualitative studies on the synthesis and characterization of these adducts exist, comprehensive tables of quantitative stability constants are not widely available in the reviewed literature. However, the successful isolation and characterization of these complexes attest to their stability.

| Ligand Type | Specific Examples | Resulting Complex Structure | Reference |

|---|---|---|---|

| Halogen | Chloride (Cl⁻) | (TPP)In-Cl | nih.govacs.org |

| Phenolates | Substituted Phenols | (TPP)In-OAr | nih.gov |

| Carboxylates | Carboxy BODIPY | (TPP)In-OOC-BDP | researchgate.net |

| Alkoxides/Hydroxides | Hydroxy BODIPY, Hydroxide (B78521) (OH⁻) | (TPP)In-O-BDP, [(TPP)In]₂-μ-OH | researchgate.networldscientific.com |

| Nitrogen Ligands | Imido (N²⁻), Amido (NH²⁻) | (TPP)In=N-Os, (TPP)In-NH-Os | nih.gov |

| Organometallics (σ-bond) | Aryl groups (e.g., C₆H₅⁻) | (TPP)In-R | acs.org |

Heterometallic Indium Porphyrin Oligomers and Polymers via Bridging Ligands

The ability of the indium porphyrin unit to bind axial ligands can be exploited to create larger, well-defined heterometallic structures. By using ligands capable of bridging two metal centers, oligomers and polymers can be constructed.

A clear example is the formation of a μ-hydroxy bridged eclipsed dimer of an indium(III) porphyrin analogue, where two hydroxy groups coordinate to the indium ions of adjacent porphyrin units to form a co-facial dimer. worldscientific.comresearchgate.net This demonstrates a common strategy for creating simple oligomeric species.

More complex heterometallic systems have been synthesized by linking indium porphyrins to other metal complexes. For instance, the reaction between an azido-indium(III) porphyrin and a triosmium cluster results in novel porphyrin-osmium clusters where "NH" or "N" units act as axial bridges between the indium and the osmium moiety. nih.gov Additionally, binuclear coordination assemblies have been created linking this compound with other metal porphyrins via anionic thioindigo (B1682309) bridges. acs.org The synthesis of phthalocyanine (B1677752) indium polymers incorporating porphyrins also points to the formation of extended polymeric structures. kisti.re.kr These constructions rely on the predictable coordination geometry of the indium porphyrin to direct the assembly of the final supramolecular architecture. sci-hub.se

| Assembly Type | Bridging Ligand/Method | Second Metal | Reference |

|---|---|---|---|

| Dimer | μ-hydroxy | Indium | worldscientific.comresearchgate.net |

| Dimer | Anionic Thioindigo | Manganese, Iron | acs.org |

| Porphyrin-Cluster Complex | Axial 'N' or 'NH' bridge | Osmium | nih.gov |

| Polymer | Phthalocyanine linkage | Not specified | kisti.re.kr |

Self-Assembly Strategies of this compound into Higher-Order Structures

This compound complexes can be guided to self-assemble into a variety of higher-order nanostructures. nih.govacs.org These strategies often leverage non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov

A particularly effective method is microemulsion-assisted self-assembly. nih.govacs.org This approach has been used to fabricate morphology-controlled self-assemblies of In(TPP), including nanorods, nanospheres, nanoplates, and nanoparticles. nih.govacs.orgfigshare.com The resulting morphology is dependent on the specific conditions of the microemulsion system. Theoretical modeling and photophysical studies of these assemblies show that the intermolecular π-π stacking within structures like nanorods can significantly alter their electronic properties. nih.govacs.org These ordered arrangements can lead to the formation of J-aggregates, characterized by a red-shift in the porphyrin's Soret band, indicating a specific side-to-side or offset stacking arrangement. nih.govacs.orgmdpi.com

In the solid state, indium porphyrin analogues have been shown to form herringbone-type assemblies, stabilized by a combination of multiple non-covalent interactions, including Cl···Cl, C-H···O, and C-H···π interactions between adjacent molecules. worldscientific.comresearchgate.net The self-assembly can also be directed by coordination interactions, such as using bifunctional ligands like 1,4-diazabicyclo uni-muenchen.deuni-muenchen.deuni-muenchen.deoctane (DABCO) to link porphyrin units into organized arrays. mdpi.com

| Assembly Strategy | Resulting Morphology | Key Driving Interactions | Reference |

|---|---|---|---|

| Microemulsion-Assisted Self-Assembly | Nanorods, Nanospheres, Nanoplates, Nanoparticles | π-π stacking, Hydrophobic effects | nih.govacs.orgfigshare.com |

| Crystallization | Herringbone Assembly | C-H···O, C-H···π, Cl···Cl interactions | worldscientific.comresearchgate.net |

| Coordination-Driven Assembly | Ordered Arrays/Polymers | Axial coordination to bridging ligands (e.g., DABCO) | mdpi.com |

Host-Guest Interactions Involving this compound Macrocycles

The defined structure of porphyrin macrocycles, including In(TPP), makes them excellent candidates for host-guest chemistry. The porphyrin can act as a host, encapsulating smaller guest molecules within its cavity or in pockets formed by its supramolecular assemblies.

A prime example is seen in a μ-hydroxy bridged dimer of an indium tetrapyrazinoporphyrazine, a close structural analogue of In(TPP). worldscientific.comresearchgate.net In this system, the co-facial arrangement of the two porphyrin rings creates a cavity that encapsulates four pyridine (B92270) molecules, forming a stable host-guest complex. worldscientific.comresearchgate.net The interactions stabilizing this arrangement include O-H···N hydrogen bonds and π-π stacking between the host porphyrin and the guest pyridines. worldscientific.comresearchgate.net

Larger, purpose-built porphyrin hosts can encapsulate bigger guests. A tetra-porphyrin tube, constructed from four porphyrin units, has been shown to sequester fullerenes such as C₆₀ and C₇₀ with high binding affinity. chemrxiv.org The large cavity of the tube allows the fullerenes to reside within, with their presence confirmed by NMR and mass spectrometry. chemrxiv.org The interaction between a porphyrin guest and an inorganic host, such as a clay mineral, can also induce significant conformational changes in the porphyrin, demonstrating a shape-responsive host-guest system. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Indium Porphyrin Units

The incorporation of indium porphyrin units into crystalline, porous frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a sophisticated strategy for creating highly ordered, functional materials. osti.gov

Indium-Porphyrin MOFs Numerous MOFs have been constructed using indium ions as the metal nodes and functionalized porphyrins as the organic linkers. mdpi.com These frameworks often exhibit high thermal and chemical stability, permanent porosity, and tunable properties. The synthesis typically involves the solvothermal reaction of an indium salt with a carboxylate-functionalized porphyrin, such as tetrakis(4-carboxyphenyl)porphyrin (H₄TCPP). uni-muenchen.denih.govrsc.org

Several distinct indium-porphyrin MOFs have been reported, including:

In-PMOF / [In₂(OH)₂(H₂TCPP)] : A porphyrin-based MOF with a BET surface area between 1150 and 1400 m²/g, which is porous to CO₂. uni-muenchen.denih.gov

NUPF-3 : A robust, 4-fold interpenetrated framework built from an amido-decorated porphyrin ligand that shows high chemical stability and CO₂ uptake. rsc.org

JLU-Liu7 : A mesoporous framework based on 1D inorganic indium rod secondary building units (SBUs), exhibiting high gas adsorption. rsc.org

MMPF-7 and MMPF-8 : Rare indium-based porous metal-metalloporphyrin frameworks constructed from custom-designed porphyrin-tetracarboxylate ligands. researchgate.net

UNLPF-10 : An anionic framework composed of rare Williams β-tetrakaidecahedral cages, whose charge density and photocatalytic activity can be tuned by controlling the extent of indium metalation of the porphyrin cores during synthesis. acs.org

These materials are being actively investigated for applications in gas storage and separation, CO₂ capture, and heterogeneous catalysis. rsc.orgrsc.orgacs.orgsciopen.com

| MOF Designation | Porphyrin Ligand | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| In-PMOF | H₆TCPP | Al-PMOF isostructure | Gas porosity (CO₂) | uni-muenchen.denih.gov |

| NUPF-3 | Amido-decorated porphyrin | 4-fold interpenetrated pts framework | CO₂ capture and cycloaddition | rsc.org |

| JLU-Liu7 | H₄TCPP | (4,4)-connected frl net with 1D In-rod SBUs | Gas adsorption, hydrocarbon separation | rsc.org |

| MMPF-7 / MMPF-8 | Custom porphyrin-tetracarboxylates | pts topology | CO₂ uptake | researchgate.net |

| UNLPF-10 | Octatopic carboxylated porphyrin | Anionic framework with β-tetrakaidecahedral cages | Photocatalytic oxygenation of sulfides | acs.org |

| In-TCPP | TCPP | Highly dispersed catalytic centers | Electrochemical CO₂ reduction | sciopen.com |

Porphyrin-Based COFs Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers formed through strong covalent bonds. Porphyrin-based COFs are of great interest due to their potential for high charge carrier mobility and applications in molecular electronics. rhhz.netberkeley.edu While the direct synthesis of COFs using this compound is less documented than for MOFs, the principles of COF chemistry allow for the incorporation of various metalloporphyrins. These 2D porphyrin-based COFs can exhibit high carrier mobility due to the periodic stacking of the π-conjugated macrocycles, making them promising materials for applications in catalysis and electronic devices. rhhz.netberkeley.edu

Catalytic Applications of Indium Tetraphenylporphyrin Complexes

Indium Tetraphenylporphyrin (B126558) as a Catalyst in Oxidation Reactions

Indium(III) porphyrins are recognized for their photocatalytic properties in oxidation reactions, often utilizing dioxygen or air as the terminal oxidant. mdpi.comnih.gov Their effectiveness is rooted in their exceptional photophysical properties and photostability, which are crucial for photocatalytic applications. mdpi.comnih.gov

Indium porphyrin complexes can facilitate oxygen atom transfer reactions, a critical step in many oxidative transformations. These complexes are capable of generating highly reactive oxygen species, such as singlet oxygen, which then oxidize various substrates. For instance, an indium(III) complex of a modified tetramesitylporphyrin was found to generate singlet oxygen with a high quantum yield of 0.92 in toluene. mdpi.comnih.gov This property allows for the efficient photooxidation of sulfides to sulfoxides with almost quantitative yields in environmentally friendly solvent mixtures like acetonitrile/water or methanol (B129727)/chloroform. mdpi.comnih.gov While metalloporphyrins with other metals like iron and manganese are well-studied for oxygen atom transfer, the use of indium complexes presents an alternative with distinct reactivity and stability. mdpi.comnih.govnih.gov The mechanism often involves the photocatalyst absorbing light and transferring the energy to molecular oxygen to generate singlet oxygen, which then reacts with the substrate. mdpi.comnih.gov

The following table summarizes the photocatalytic oxidation of various sulfides to sulfoxides using an Indium(III) imidazo[4,5-b]porphyrin catalyst, demonstrating its efficiency.

| Substrate | Time (h) | Conversion (%) | Sulfoxide (B87167) Yield (%) |

| Thioanisole | 3 | >98 | 98 |

| 4-Methylthioanisole | 3 | >98 | 98 |

| 4-Methoxythioanisole | 3 | >98 | 98 |

| 4-Chlorothioanisole | 3 | >98 | 98 |

| Benzyl phenyl sulfide (B99878) | 4 | >98 | 98 |

| Dibenzyl sulfide | 3.5 | >98 | 98 |

Data sourced from a study on photocatalytic oxidation of sulfides. mdpi.comnih.gov

Metalloporphyrins are widely recognized for their ability to catalyze the epoxidation of alkenes and the hydroxylation of alkanes, mimicking the action of cytochrome P450 enzymes. nih.govscripps.edu While iron and manganese porphyrins are the most studied in this regard, indium porphyrins also show catalytic activity. nih.govillinois.edu The general pathway for these reactions involves the formation of a high-valent metal-oxo intermediate, which then transfers its oxygen atom to the alkene or alkane substrate. nju.edu.cnacs.org

For alkene epoxidation, the reaction proceeds via the interaction of the alkene's carbon-carbon double bond with the electrophilic oxygen of the metal-oxo species, leading to the formation of an epoxide ring in a concerted or stepwise mechanism. libretexts.org Similarly, alkane hydroxylation involves the activation of a C-H bond by the metal-oxo intermediate, typically through a hydrogen abstraction-rebound mechanism, to form an alcohol. scripps.edu Indium tetraphenylporphyrin, when intercalated into a solid support, has been shown to be an efficient catalyst for both alkene epoxidation and alkane hydroxylation. illinois.edu This catalytic system also exhibited shape selectivity, favoring smaller linear alkanes over bulkier substrates. illinois.edu

The table below presents the results of the oxidation of various hydrocarbons catalyzed by a manganese porphyrin embedded in an indium-based metal-organic framework, illustrating the potential for such systems in selective oxidation.

| Substrate | Product(s) | Total Yield (%) |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 50 |

| Adamantane | 1-Adamantanol, 2-Adamantanone | 64 |

| Styrene | Styrene oxide, Benzaldehyde | 79 |

| cis-Cyclooctene | cis-Cyclooctene oxide | 98 |

Data adapted from studies on metalloporphyrin-catalyzed oxidations. nih.govresearchgate.net

Oxygen Atom Transfer Catalysis

This compound in Reduction Processes

Indium porphyrin complexes are also effective catalysts for various reduction reactions, most notably the reduction of carbon dioxide and the evolution of hydrogen. These processes are of significant interest for renewable energy applications and carbon capture technologies.

The electrochemical and photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy to mitigate rising atmospheric CO₂ levels. researchgate.net Indium porphyrin complexes have been investigated as catalysts for this transformation. rsc.org When immobilized on electrode surfaces, indium protoporphyrin IX has been shown to catalyze the electroreduction of CO₂ to formic acid. nih.gov The performance of these catalysts, including their selectivity, reactivity, and stability, is strongly influenced by the nature of the substrate they are immobilized on and can be enhanced by encapsulation in polymer membranes. nih.govacs.org

In photocatalytic systems, indium-porphyrin frameworks have been designed for CO₂ conversion with high selectivity for carbon monoxide (CO). researchgate.net These frameworks can also be part of bio-integrated systems for the production of formic acid from CO₂. researchgate.net The catalytic cycle for CO₂ reduction by metalloporphyrins generally involves the reduction of the metal center, followed by the binding and activation of CO₂, and subsequent protonation and cleavage of a C-O bond to release the product, such as CO or formic acid. ucsd.edursc.org

The following table shows the performance of an immobilized Indium(III) protoporphyrin IX catalyst for CO₂ electroreduction on different substrates.

| Substrate | Faradaic Efficiency for HCOOH (%) | Partial Current Density for HCOOH (mA/cm²) |

| Pyrolytic Graphite (PG) | 55 | -0.22 |

| Glassy Carbon (GC) | 20 | -0.05 |

| Boron-Doped Diamond (BDD) | 10 | -0.01 |

Data sourced from a study on electrocatalytic CO₂ reduction. nih.gov

Indium porphyrins have demonstrated potential as photocatalysts for hydrogen (H₂) evolution from water. bohrium.com Self-assembled nanostructures of Indium(III) meso-tetraphenylporphine chloride (InTPP) have been shown to exhibit enhanced photocatalytic hydrogen production under visible light compared to commercial InTPP powders. bohrium.com The self-assembly leads to broader visible spectrum coverage, which allows for more efficient light harvesting. bohrium.com The mechanism of hydrogen evolution catalyzed by metalloporphyrins often involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. A subsequent reduction and protonation step then releases H₂. acs.org While the hydrogen evolution reaction (HER) can compete with CO₂ reduction in aqueous systems, careful design of the catalytic system can favor one reaction over the other. rsc.org An indium-based metal-organic framework has been reported to be a promising photocatalyst for H₂ production from water splitting, with a high evolution efficiency. acs.org

Carbon Dioxide Reduction Catalysis

Polymerization Catalysis Mediated by Indium Porphyrins

Indium-based catalysts, including those supported by porphyrin-like ligands, have garnered significant attention for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). nih.govacs.org Indium(III) complexes have emerged as effective Lewis acids for initiating and controlling these polymerizations. nih.govresearchgate.net

The catalytic activity and stereoselectivity of these indium catalysts are influenced by subtle steric and electronic changes to the ligand structure, which can affect catalyst aggregation. nih.govacs.org Research has shown that both dinuclear and mononuclear indium species can be active in polymerization, depending on the specific ligand system. nih.govacs.org For example, chiral indium salen and salan complexes have been developed that are highly active and isoselective for lactide polymerization, proceeding through a mononuclear propagating species. nih.gov Some of these catalysts are remarkably stable in the presence of water and air and can be activated by alcohols to provide controlled access to multiblock copolymers. nih.gov The development of these catalysts is a significant step towards creating commercially viable processes for producing novel biodegradable polymers. nih.gov

The table below shows the results for the ring-opening polymerization of rac-lactide using different dinuclear indium catalysts.

| Catalyst | Time (min) | Conversion (%) | Pm (Isoselectivity) |

| (R,R/R,R)-5 | 10 | 98 | 0.50 |

| (R,R/R,R)-8 | 10 | 92 | 0.51 |

Pm is the probability of meso linkages, a measure of isoselectivity. Data sourced from a study on lactide polymerization by dinuclear indium catalysts. acs.org

Mechanistic Investigations of this compound Catalysis

The catalytic activity of indium(III) tetraphenylporphyrin (In(TPP)) complexes is intrinsically linked to the properties of the central indium ion, the porphyrin macrocycle, and the axial ligands attached to the metal center. Mechanistic investigations have sought to unravel the intricate steps involved in catalytic cycles, providing insights into reaction pathways, the nature of active intermediates, and the factors governing reactivity and selectivity. These studies often combine kinetic analysis, spectroscopic characterization of intermediates, and computational modeling.

A primary role of the indium(III) center in many catalytic reactions is to function as a Lewis acid. rsc.org The trivalent indium ion (In³⁺) possesses a high charge density and an accessible empty p-orbital, making it an effective electron pair acceptor. rsc.org This Lewis acidity allows the In(TPP) complex to activate substrates by coordinating to them, which is a key step in reactions like epoxide ring-opening and hydrofunctionalization. sci-hub.sensf.gov

The nature of the axial ligand bound to the indium center is not merely a spectator role; it can profoundly influence the catalytic process. mdpi.com Studies have shown that axial ligands can modulate the electronic properties and reactivity of the metal center. nsf.govescholarship.org For instance, in the acid solvolysis of indium(III) porphyrins, the reaction kinetics are significantly influenced by the presence of specific anions which act as catalysts. The reaction was found to be second order with respect to the chloride ion concentration, indicating direct participation of the anion in the rate-determining step. tandfonline.com This anion catalysis suggests a mechanism where the axial ligand facilitates the dissociation of the indium ion from the porphyrin macrocycle. tandfonline.com

In photocatalytic applications, such as the oxidation of sulfides, the mechanism often involves the generation of singlet oxygen. mdpi.comresearchgate.net Upon irradiation with visible light, the In(TPP) complex absorbs a photon and is promoted to an excited triplet state. This excited state can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). researchgate.net The singlet oxygen then acts as the primary oxidant, converting sulfides to sulfoxides. The indium complex in this energy transfer (EnT) mechanism acts as a photosensitizer. researchgate.net The presence of an axial ligand on the In(III) center structurally differentiates it from other common photocatalysts like palladium(II) porphyrins and could potentially participate directly in the photocatalytic transformation. mdpi.com

Kinetic studies provide quantitative data on reaction rates and dependencies, which are crucial for elucidating mechanisms. The acid solvolysis of water-soluble indium(III) tetraphenylporphyrins, for example, follows a rate law that is first-order in porphyrin concentration and dependent on the acidity of the solution. tandfonline.com

Table 1: Kinetic Parameters for the Acid Solvolysis of Indium(III) Porphyrins at 25°C tandfonline.com

| Porphyrin | Solvent/Acid | Rate Law | Rate Constant (k) |

| In(III)-TPPS₄ | HCl | Rate = k [In-P] [h₀]²·² | 2.2 x 10⁻⁵ M⁻²·² s⁻¹ |

| In(III)-TPPS₄ | HNO₃ | Rate = k [In-P] [h₀]²·² | 2.1 x 10⁻⁵ M⁻²·² s⁻¹ |

| In(III)-TAP | HCl | Rate = k [In-P] [h₀]²·⁴ | 1.8 x 10⁻⁷ M⁻²·⁴ s⁻¹ |

| In(III)-TMPyP | HCl | Rate = k [In-P] [h₀]²·³ | 1.1 x 10⁻⁷ M⁻²·³ s⁻¹ |

| In(III)-TPPS₄ | HClO₄ + NaCl | Rate = k [In-P] [Cl⁻]² [h₀]⁰·⁸⁶ | 8.6 M⁻²·⁸⁶ s⁻¹ |

| Note: h₀ refers to the Hammett acidity function. |

Computational studies, often using Density Functional Theory (DFT), have become invaluable for mapping out potential energy surfaces of reaction pathways. nsf.govmdpi.com Although detailed computational studies specifically on In(TPP)-catalyzed reactions are emerging, insights can be drawn from related systems. For instance, in the copolymerization of CO₂ and cyclohexene (B86901) oxide catalyzed by an indium(III) phosphasalen complex, DFT calculations identified the ring-opening of the epoxide as the rate-determining step for initiation, with a Gibbs free energy of activation of approximately 30 kcal/mol. nsf.gov Such computational approaches can model transition states, identify key intermediates, and explain observed stereoselectivities, providing a molecular-level understanding that complements experimental findings. nsf.gov

While many catalytic cycles involving metalloporphyrins rely on the redox activity of the central metal (e.g., iron, manganese, or cobalt), the In(III) ion is redox-inactive under typical catalytic conditions. pnas.orgnih.govbeilstein-journals.org Its catalytic power stems from its strong Lewis acidity and its ability to be an effective photosensitizer. Mechanistic investigations, therefore, focus on substrate activation via coordination, the role of axial ligands in modulating this interaction, and the photophysical pathways for energy transfer. rsc.orgmdpi.com

Table 2: Proposed Mechanistic Steps in this compound Catalysis

| Catalytic Reaction | Proposed Mechanistic Steps | Key Species |

| Photocatalytic Sulfide Oxidation mdpi.comresearchgate.net | 1. Light absorption by In(TPP)X to form excited state. 2. Energy transfer from excited In(TPP)X* to ³O₂. 3. Generation of singlet oxygen (¹O₂). 4. Reaction of ¹O₂ with sulfide to form sulfoxide. | In(TPP)X, In(TPP)X*, ¹O₂ |

| Lewis Acid Catalysis (e.g., Epoxide Ring-Opening) rsc.orgnsf.gov | 1. Coordination of the substrate (e.g., epoxide) to the In(III) center. 2. Polarization and activation of the coordinated substrate. 3. Nucleophilic attack on the activated substrate. 4. Product release and catalyst regeneration. | In(TPP)X, Substrate-In(TPP)X adduct |

| Anion-Catalyzed Solvolysis tandfonline.com | 1. Pre-equilibrium protonation of the porphyrin ring. 2. Coordination of anions (e.g., Cl⁻) to the In(III) center. 3. Rate-determining attack of the protonated, anion-bound complex by solvent/acid. 4. Dissociation to H₂TPP and [InX₄]⁻. | [H₂P-In(III)X]⁺, [Cl-In(III)P-Cl] |

Sensing and Detection Platforms Based on Indium Tetraphenylporphyrin

Optical Nanosensors Utilizing Indium Tetraphenylporphyrin (B126558) Fluorescence Quenching/Enhancement

Optical sensors based on indium porphyrins often leverage changes in their inherent fluorescence properties upon interaction with an analyte. The mechanisms typically involve either fluorescence quenching (a decrease in emission intensity) or enhancement (an increase in emission intensity).

Fluorescence quenching can occur through processes like photoinduced electron transfer or energy transfer between the excited porphyrin and the analyte. researchgate.netacs.org Conversely, fluorescence enhancement is also a powerful sensing strategy. Research on meso-substituted phenothiazinyl porphyrins and their indium(III) complexes has demonstrated a significant enhancement of fluorescence quantum yield upon metallation. For instance, In(III) phenothiazinyl porphyrin complexes exhibit fluorescence quantum yields (ΦF) as high as 30%, a substantial increase compared to their free-base porphyrin precursors which have yields of only 1-3%. rsc.org This enhancement is attributed to the "heavy atom effect" of the indium ion, which promotes intersystem crossing and influences the radiative decay pathways of the molecule. rsc.orgmdpi.com This property is valuable for creating "turn-on" fluorescent sensors, where the signal is amplified in the presence of the target.

Table 1: Fluorescence Quantum Yields of Selected Porphyrins

| Compound | Fluorescence Quantum Yield (ΦF) |

|---|---|

| Free-base phenothiazinyl porphyrin (2) | 1% |

| In(III) phenothiazinyl porphyrin complex (2a) | 30% |

| Free-base phenothiazinyl porphyrin (5) | 3% |

| In(III) phenothiazinyl porphyrin complex (5a) | 28% |

Data sourced from a study on phenothiazinyl porphyrins and their metal complexes. rsc.org

Electrochemical Sensors for Specific Analytes Using Indium Tetraphenylporphyrin Modified Electrodes

This compound derivatives serve as effective ionophores in electrochemical sensors, particularly in ion-selective electrodes (ISEs). jst.go.jp These sensors operate by measuring the potential difference between an indicator electrode and a reference electrode, which varies with the concentration of the target analyte. nih.gov

A notable example is the use of chloro(5,10,15,20-tetraphenylporphyrinato)indium(III) in liquid membrane electrodes for the selective detection of nitrite (B80452) (NO₂⁻). psu.edu In these sensors, the indium porphyrin acts as an anion carrier, facilitating the transport of nitrite ions across a polymeric membrane. The interaction between the central indium(III) ion and the nitrite anion is the key to the sensor's selectivity, which follows an anti-Hofmeister pattern. psu.edu The performance of such electrodes can be optimized by adjusting the membrane composition. Electrodes modified with these indium porphyrin complexes have been used for practical applications, such as determining nitrite levels in food samples. psu.edu

Furthermore, indium tin oxide (ITO) is frequently used as a conductive substrate for building electrochemical sensors where porphyrins are immobilized on the surface to create the sensing layer. royalsocietypublishing.orgnih.govacs.org

Table 2: Performance of a Nitrite-Selective Liquid Membrane Electrode Based on Chloro(5,10,15,20-tetraphenylporphyrinato)indium(III)

| Parameter | Value |

|---|---|

| Linear Response Range | 6.3 x 10⁻⁵ to 1.0 x 10⁻¹ mol/L |

| Slope | -51 mV/decade |

| Detection Limit | 5.0 x 10⁻⁶ mol/L |

Data for an optimized membrane composition as reported in scientific literature. psu.edu

Chemodosimeters and Colorimetric Probes Based on Indium Porphyrin Derivatives

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with a specific analyte, leading to a measurable signal, often a distinct color change. While the term is broadly applied, porphyrin-based systems for detecting species like cyanide have been developed that operate on this principle, where the analyte nucleophilically attacks the porphyrin framework, disrupting its conjugation and causing a dramatic spectral shift. kent.ac.uk

More commonly, indium porphyrins are used as reversible colorimetric probes. These systems rely on the coordination of an analyte to the indium center, which alters the electronic structure of the porphyrin and thus its absorption spectrum. This change in color can be monitored using UV-Vis spectroscopy or, in some cases, observed by the naked eye. mdpi.com For example, optical anion sensors have been developed using polymer films doped with indium(III) octaethylporphyrin and a pH indicator dye. umich.educapes.gov.br In this system, the co-extraction of an anion (like chloride) and a proton into the film causes the protonation of the dye, resulting in a clear color change. umich.educapes.gov.br The development of such probes offers a straightforward approach for the early diagnosis of diseases by detecting specific biomarkers. chemrxiv.org

Gas Sensing Applications of this compound Materials

Metalloporphyrins, including indium derivatives, are promising materials for the fabrication of gas sensors. acs.org These sensors can detect volatile organic compounds (VOCs) and other gases, often with high sensitivity.

One strategy involves incorporating indium(III) porphyrins into solid-state devices. Research has been conducted on creating gas sensors by decorating the surface of semiconducting metal oxides, such as tin dioxide, with metalloporphyrins for the detection of nitrogen dioxide (NO₂). auckland.ac.nz In this design, the porphyrin acts as a surface receptor. The adsorption of NO₂ gas as an axial ligand to the central indium ion alters the electronic properties of the porphyrin, which in turn modulates the conductivity of the tin dioxide support, providing a measurable electrical signal. auckland.ac.nz

Another approach utilizes optical sensing mechanisms. For instance, optical sensors composed of indium(III) octaethylporphyrin within thin polymer films have been reported for the detection of amine vapors. mdpi.com The interaction between the amine gas and the indium porphyrin complex leads to a change in the material's optical properties, allowing for quantification of the gas.

Detection of Anions and Cations via Coordination Changes in this compound

The primary mechanism for sensing with this compound is the coordination of analytes to the central indium(III) metal ion. psu.eduresearchgate.net This interaction directly influences the photophysical and electrochemical properties of the macrocycle, providing a clear signal for detection.

Anion Detection: Indium(III) porphyrins are particularly effective as ionophores for anion sensing. jst.go.jpacs.org When incorporated into polymer membrane electrodes, they exhibit selective binding towards certain anions through axial ligation. This selectivity often deviates from the classical Hofmeister series, which is based on ion hydration energies. psu.edujst.go.jp For example, indium(III) tetraphenylporphyrin-based electrodes show a preference for ions like chloride and nitrite over less hydrated anions such as perchlorate. psu.edujst.go.jp This anti-Hofmeister behavior stems from the specific coordination chemistry between the soft Lewis acidic indium(III) center and the analyte anion. psu.edu

Cation Detection: While the Lewis acidic indium center is primarily targeted for anion binding, the broader family of porphyrins is widely used for cation detection. mdpi.com In these systems, the porphyrin macrocycle can act as a ligand to bind various metal ions, often resulting in a distinct colorimetric or fluorescent response. mdpi.commdpi.com For instance, nitrogen-doped carbon dots have been developed as "turn-on" fluorescent nanosensors for the specific detection of the indium(III) cation (In³⁺) itself in aqueous solutions. nih.gov

Indium Tetraphenylporphyrin in Advanced Materials and Photofunctional Systems

Incorporation of Indium Tetraphenylporphyrin (B126558) into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials leverages the complementary properties of disparate components—often the processability and structural diversity of organic molecules with the stability and electronic properties of inorganic materials. mdpi.com Indium porphyrins are particularly suited for this purpose, serving as functional organic building blocks within larger inorganic frameworks.

A notable strategy involves grafting indium porphyrin complexes onto the surface of inorganic oxides. For instance, an indium(III) complex of an imidazo[4,5-b]porphyrin functionalized with a phosphonate (B1237965) anchoring group has been successfully heterogenized onto hydrated mesoporous titania (TiO2). mdpi.com This process creates a robust hybrid material where the porphyrin is covalently bound to the oxide surface. Such materials have demonstrated potential as reusable photocatalysts, combining the photoactivity of the indium porphyrin with the high surface area and stability of the titania support. mdpi.com The use of phosphonate groups ensures strong attachment, which is crucial for maintaining the integrity of the hybrid material during catalytic cycles. mdpi.com

Beyond surface modification, indium complexes can be integral components of hybrid crystal structures. Organic-inorganic hybrid perovskites, for example, have garnered significant attention for their optoelectronic properties. mdpi.com While many studies focus on lead-based perovskites, research into indium-based hybrids is expanding. chinesechemsoc.org Zero-dimensional (0D) hybrid indium perovskites, where isolated indium halide octahedra are embedded within an organic matrix, have been shown to be highly efficient and stable light emitters. chinesechemsoc.org This demonstrates the potential for designing luminescent materials by isolating photoactive indium centers within a crystalline organic-inorganic structure. chinesechemsoc.org The synergy between the components in these hybrids can lead to novel functionalities not achievable by either part alone. rsc.orgacs.org

| Organic Component | Inorganic Component | Hybrid Structure Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| Indium(III) imidazo[4,5-b]porphyrin | Mesoporous Titanium Dioxide (TiO₂) | Surface-grafted nanocomposite | Heterogeneous photocatalyst for sulfide (B99878) oxidation. | mdpi.com |

| Mn(III)-Porphyrin | Polyoxometalate | Layered hybrid material | Dye scavenger and heterogeneous catalyst for selective oxidation. | acs.org |

| Organic Cations | Indium Chloride ([InCl₆]³⁻) | 0D Hybrid Perovskite | Highly efficient and stable green light emission. | chinesechemsoc.org |

| Ethylammonium | Indium Bromide ([InBr₆]³⁻) | Phase-transition compound | Switchable dielectric response for molecular switch applications. | rsc.org |

Thin Film Fabrication and Device Integration for Photofunctional Applications

The transition of indium tetraphenylporphyrin from a molecular curiosity to a functional component in electronic devices depends critically on the ability to fabricate high-quality, ordered thin films. Several techniques have been developed to deposit porphyrin layers onto substrates, particularly conductive ones like indium tin oxide (ITO), for integration into photofunctional devices. mdpi.comresearcher.life

The liquid-phase epitaxy (LPE) approach has been successfully used to grow highly crystalline and oriented porphyrin-based metal-organic framework (MOF) thin films. mdpi.com This method allows for precise control over film thickness and morphology, resulting in films suitable for optoelectronic applications. mdpi.com For example, MOF thin films using a porphyrin ligand have been integrated as the donor layer in a solid-state solar cell with a C60 acceptor, demonstrating that a well-defined heterojunction can be formed, which is essential for efficient charge separation. mdpi.com

Another powerful technique is the layer-by-layer (LbL) assembly. This method involves the sequential deposition of molecular components, often stabilized by electrostatic or coordination interactions. Porphyrins bearing phenyl phosphonate groups have been assembled into multilayer thin films using zirconium phosphonate linkages. psu.edu This approach is effective in preventing the π-π stacking and aggregation that often quenches the excited states of porphyrins, leading to films with enhanced photophysical properties, such as sharper absorption spectra and higher emission yields. psu.edu

More conventional methods like thermal evaporation and spin coating are also employed to create porphyrin thin films. researchgate.net Thermal evaporation under high vacuum can produce homogeneous films, while spin coating is a solution-based method suitable for rapid prototyping. researchgate.net These films have been characterized for their potential in nonlinear optical devices and as the active layer in organic heterojunction solar cells. researchgate.net Furthermore, porphyrins can form self-assembled monolayers (SAMs) on substrates like ITO, which can passivate surface defects and act as hole transport layers in perovskite solar cells. researcher.life

| Fabrication Technique | Substrate Example | Key Advantage | Resulting Film/Device Application | Reference |

|---|---|---|---|---|

| Liquid-Phase Epitaxy (LPE) | Indium Tin Oxide (ITO) | Growth of crystalline, oriented MOF films. | Donor layer in MOF-based solar cells. | mdpi.com |

| Layer-by-Layer (LbL) Assembly | Conductive Glass | Prevents chromophore aggregation; precise structural control. | Permeable, non-aggregating films for sensors and photovoltaics. | psu.edu |

| Self-Assembled Monolayers (SAMs) | Indium Tin Oxide (ITO) | Surface passivation and formation of charge transport layers. | Interfacial layers in perovskite solar cells. | researcher.life |

| Thermal Evaporation | p-Si Wafer, Quartz | Produces homogeneous films with nanostructured morphology. | Hybrid organic-inorganic heterojunction solar cells. | researchgate.net |

| Spin Coating | Glass | Simple, rapid, solution-based deposition. | Films for nonlinear optical device fabrication. | researchgate.net |

Photoinduced Electron Transfer (PET) and Energy Transfer (ET) Processes in Indium Porphyrin Assemblies

The function of indium porphyrins in many light-driven applications hinges on two fundamental processes: photoinduced electron transfer (PET) and energy transfer (ET). mdpi.com These processes govern how light energy absorbed by the porphyrin is converted into chemical potential (via charge separation) or shuttled to other molecular components. nih.gov The design of multi-component molecular assemblies allows for the study and control of these pathways. nih.govacademie-sciences.fr

In these assemblies, the indium porphyrin can act as either a donor or an acceptor. In systems designed to mimic natural photosynthesis, an indium porphyrin is often paired with an electron acceptor, such as a fullerene (C60), or an energy donor, like a BODIPY dye. academie-sciences.fracs.org The efficiency of PET and ET is highly dependent on the distance, orientation, and electronic coupling between the chromophores, which are controlled by the nature of the molecular linker connecting them. academie-sciences.fr

Studies on indium porphyrin-BODIPY dyads have shown that the linkage significantly affects energy transfer efficiency. academie-sciences.fr For instance, when an indium porphyrin was linked to BODIPY units, the quenching of the BODIPY fluorescence—an indicator of energy transfer—was measured at 90% and 60% for two different dyad structures, highlighting the sensitivity of the process to molecular architecture. academie-sciences.fr In some cases, after the initial energy transfer, a subsequent electron transfer can occur from the porphyrin to another component, establishing a directional flow of energy and charge. academie-sciences.fracs.org

The orientation of the donor-acceptor assembly relative to an electrode surface is also critical for device applications. acs.org In self-assembled monolayers of porphyrin-fullerene dyads on an ITO electrode, the direction of electron flow was found to be from the photoexcited dyad to the ITO. The photocurrent was 25 times stronger when the dyad was oriented so that the intramolecular electron transfer direction aligned with the final electron transfer to the electrode. acs.org This demonstrates that precise structural control at the molecular level is paramount for optimizing the performance of photofunctional devices. acs.orgresearchgate.net

| Assembly Type | Process Studied | Key Finding | Reference |

|---|---|---|---|

| Indium Porphyrin-BODIPY Dyads | Energy Transfer (ET) | ET efficiency is high but sensitive to the linker structure, with quenching of BODIPY fluorescence observed at 60-90%. | academie-sciences.fr |

| Porphyrin-Fullerene Dyad on ITO | Photoinduced Electron Transfer (PET) | The orientation of the dyad on the electrode surface dramatically affects photocurrent generation, with a 25-fold increase in the optimal orientation. | acs.org |

| Iridium Complex-Porphyrin in LS Film | Energy Transfer (ET) | Effective intermolecular energy transfer occurs from the Ir-complex (donor) to the porphyrin (acceptor) in organized thin films. | rsc.org |

| Porphyrin-Tetrathiafulvalene Complex | Photoinduced Electron Transfer (PET) | Efficient PET from the tetrathiafulvalene (B1198394) moiety to the porphyrin unit leads to significant fluorescence quenching. | mdpi.com |

Luminescent Materials Based on this compound Derivatives